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This application note provides a comprehensive guide to the nuclear magnetic resonance

(NMR) spectroscopic characterization of 3-Iodo-6-methoxy-1-methyl-1H-indazole. For

researchers, medicinal chemists, and professionals in drug development, precise structural

elucidation is a foundational requirement. NMR spectroscopy stands as the most powerful

technique for the unambiguous determination of molecular architecture.[1] This document

offers a blend of theoretical predictions, field-proven experimental protocols, and data

interpretation strategies, designed to empower scientists in their analytical endeavors.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of

FDA-approved drugs.[2] The specific functionalization of the indazole core, as in the title

compound (Formula: C₉H₉IN₂O, Molecular Weight: 288.085 g/mol ), significantly influences its

physicochemical properties and biological activity.[3][4] The presence of an iodo group at the

C3 position makes this compound a versatile intermediate for further synthetic elaboration via

cross-coupling reactions.[3] This guide will detail the multifaceted NMR approach required to

verify its complex structure.
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I. Predicted Spectroscopic Data: An Educated
Framework
While a definitive published spectrum for 3-Iodo-6-methoxy-1-methyl-1H-indazole is not

readily available, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on

established principles of substituent effects on the indazole ring system.[1] The electron-

donating methoxy group, the electron-withdrawing iodine atom, and the N-alkylation all exert

distinct and predictable influences on the magnetic environment of the nuclei.[5][6]

Molecular Structure and Atom Numbering
For clarity in spectral assignment, the standard IUPAC numbering for the 1H-indazole ring is

utilized.

Caption: Molecular structure of 3-Iodo-6-methoxy-1-methyl-1H-indazole.

Predicted ¹H NMR Data Summary
The following table outlines the predicted ¹H NMR spectral data. Chemical shifts (δ) are

referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as CDCl₃ or

DMSO-d₆.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale &
Notes

H-4 ~7.4 - 7.6 Doublet (d) ~9.0

Coupled to H-5.

Expected to be

the most

downfield of the

aromatic protons

on the benzene

ring due to

proximity to the

pyrazole ring.

H-5 ~6.8 - 7.0
Doublet of

Doublets (dd)
~9.0, ~2.0

Coupled to H-4

(ortho-coupling)

and H-7 (meta-

coupling). Shift is

influenced by the

ortho-methoxy

group at C6.

H-7 ~6.9 - 7.1 Doublet (d) ~2.0

Coupled to H-5

(meta-coupling).

Appears as a

narrow doublet

or a broad

singlet. The

methoxy group at

C6 provides

shielding.

N-CH₃ ~4.0 - 4.2 Singlet (s) N/A The chemical

shift of N-methyl

groups in

indazoles is

characteristic

and helps

distinguish
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between N1 and

N2 isomers.[7][8]

O-CH₃ ~3.8 - 3.9 Singlet (s) N/A

Typical range for

an aromatic

methoxy group.

Predicted ¹³C NMR Data Summary
The predicted ¹³C NMR data are presented below. The chemical shifts are significantly

influenced by the heavy atom effect of iodine and the electronic effects of the substituents.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale & Notes

C-3 ~90 - 95

The iodine atom at C3 induces

a significant upfield shift due to

the heavy-atom effect, a key

identifying feature.[3]

C-3a ~140 - 142
Quaternary carbon at the

pyrazole-benzene ring fusion.

C-4 ~120 - 122 Tertiary carbon (CH).

C-5 ~105 - 108

Tertiary carbon (CH), shielded

by the adjacent methoxy

group.

C-6 ~158 - 162

Quaternary carbon attached to

the strongly electron-donating

methoxy group, resulting in a

significant downfield shift.

C-7 ~95 - 98

Tertiary carbon (CH), strongly

shielded by the ortho-methoxy

group.

C-7a ~138 - 140

Quaternary carbon at the ring

fusion, adjacent to the N-

methyl group.

N-CH₃ ~35 - 37

Typical chemical shift for an N-

methyl group on an indazole

ring.

O-CH₃ ~55 - 57

Typical chemical shift for an

aromatic methoxy group

carbon.[9]

II. Experimental Design & Protocols
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The acquisition of high-quality NMR data is contingent upon meticulous sample preparation

and the selection of appropriate experimental parameters. The protocols described herein are

designed to be self-validating, ensuring that the collected data is robust and sufficient for

complete structural assignment.

Workflow for Structural Elucidation
The logical flow from sample preparation to final structure confirmation is a critical aspect of the

analytical process.

Sample Preparation Data Acquisition

Data Analysis & Assignment

Weigh ~10 mg of Sample
Dissolve in 0.6 mL
Deuterated Solvent

(e.g., CDCl3, DMSO-d6)

Transfer to NMR Tube
+ TMS Standard

1D Spectra:
¹H, ¹³C, DEPT-135

2D Spectra:
COSY, HSQC, HMBC

Assign ¹H Signals
(Shifts, Integrals, Multiplicity)

Correlate via 2D NMR
(HSQC, HMBC)

Assign ¹³C Signals
(DEPT for C, CH, CH3)

Final Structure
Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is suitable

for most non-polar to moderately polar compounds. For compounds with lower solubility or to

observe potentially exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent

alternative.[10][11]

Concentration: Accurately weigh 5-10 mg of 3-Iodo-6-methoxy-1-methyl-1H-indazole.

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent

directly within a clean, dry 5 mm NMR tube.
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Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal

reference (δ = 0.00 ppm for both ¹H and ¹³C).[1]

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition
These parameters are based on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

Experiment: Standard single-pulse ¹H acquisition.

Pulse Angle: 30-45° to balance signal intensity and relaxation time.

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 16-64, depending on concentration.

¹³C{¹H} NMR Acquisition:

Experiment: Proton-decoupled ¹³C acquisition.

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, as required to achieve adequate signal-to-noise, owing

to the low natural abundance of ¹³C.[1]

DEPT-135 Acquisition:
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Purpose: To differentiate carbon types. CH/CH₃ signals appear as positive peaks, while

CH₂ signals appear as negative peaks. Quaternary carbons are absent.

Run a standard DEPT-135 pulse program. Parameters are generally similar to a standard

¹³C experiment.

2D NMR Acquisition:

COSY (¹H-¹H Correlation Spectroscopy): Use to establish proton-proton spin coupling

networks, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Use to identify one-bond correlations

between protons and the carbons they are attached to. This is the primary method for

assigning protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range (typically 2-3

bond) correlations between protons and carbons. This is indispensable for assigning

quaternary carbons and piecing together the molecular fragments.

III. Data Interpretation: Assembling the Structural
Puzzle
The definitive assignment of 3-Iodo-6-methoxy-1-methyl-1H-indazole relies on the synergistic

interpretation of all acquired NMR data. The 2D HMBC spectrum is particularly powerful for this

purpose, as it reveals the connectivity across the entire molecular skeleton.

Key HMBC Correlations for Structural Validation
The diagram below illustrates the most crucial expected HMBC correlations that would

unambiguously confirm the structure. Observing these correlations provides irrefutable

evidence for the assigned connectivity.

Caption: Key expected HMBC correlations.

Interpretive Steps:
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Methyl Group Assignments: The singlet from the N-CH₃ protons should show HMBC

correlations to the two adjacent quaternary carbons, C7a and C3a. This definitively places

the methyl group on N1. The singlet from the O-CH₃ protons will correlate to C6, confirming

the position of the methoxy group.

Aromatic Proton Assignments: The COSY spectrum will show a correlation between H4-H5

and H5-H7, establishing their connectivity.

Quaternary Carbon Assignments:

C3: Will show no HMBC from any aromatic protons but will be correlated from the N-CH₃

protons (a 3-bond correlation). Its unique upfield shift is the primary identifier.

C6: Will be assigned via its strong correlation to the O-CH₃ protons and correlations from

H5 and H7.

C3a and C7a: These are assigned based on their correlation patterns. C3a correlates with

H4 and H5. C7a correlates with H4, H5, and H7, and crucially, with the N-CH₃ protons.

Final Verification: Use the HSQC spectrum to confirm all direct C-H attachments. The

complete and self-consistent set of 1D and 2D NMR data provides an unassailable structural

proof.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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